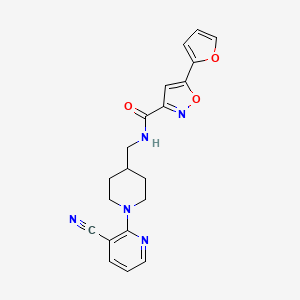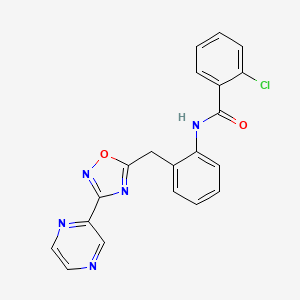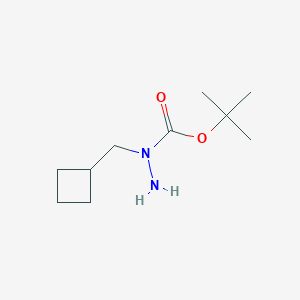
2-chloro-1-(9H-xanthen-9-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is a chemical compound with the molecular formula C15H11ClO2 . It is a derivative of xanthone, a tricyclic molecule that exhibits a wide range of bioactivities .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core with a chlorine atom attached to the ethan-1-one group . The xanthone core is an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .Aplicaciones Científicas De Investigación
Xanthenes in Medicinal Chemistry
Xanthenes are heterocyclic compounds that have been the subject of research due to their wide range of biological activities. They have been investigated for antimicrobial, cytotoxic, and enzyme inhibitory effects. For instance, a review of the medicinal plants of Africa revealed that xanthones, a closely related group to xanthenes, have shown promising results in terms of antimicrobial and cytotoxic activities. These compounds have been identified in various plants of the continent, mainly in the family Guttiferae, suggesting their potential in drug discovery and development (Mazimba et al., 2013).
Research on Chlorinated Compounds
Although not directly related to "2-chloro-1-(9H-xanthen-9-yl)ethan-1-one", research on chlorinated compounds has highlighted their environmental impact and biological activities. For example, studies have looked into the health effects of occupational exposure to chlorinated solvents, indicating the significance of understanding the toxicological properties of chlorinated chemicals (Ruder, 2006). Additionally, chlorophenols, which are chlorinated aromatic compounds, have been reviewed for their role as precursors of dioxins in chemical processes, including waste incineration. This highlights the environmental concern associated with chlorinated organic compounds and the necessity for their safe handling and disposal (Peng et al., 2016).
Mecanismo De Acción
Xanthones
are a class of oxygen-containing heterocycles . They are known for their wide range of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The multitude of biological activities found for xanthone derivatives is due to the different substituents at different positions .
Mode of Action
The mode of action of xanthones depends on their specific structure and the biological target they interact with . Without specific information on “2-chloro-1-(9H-xanthen-9-yl)ethan-1-one”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Xanthones can affect various biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets and mode of action.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, xanthones in general have a wide range of biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(9H-xanthen-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-9-12(17)15-10-5-1-3-7-13(10)18-14-8-4-2-6-11(14)15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVWSUKPSDCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)
![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)
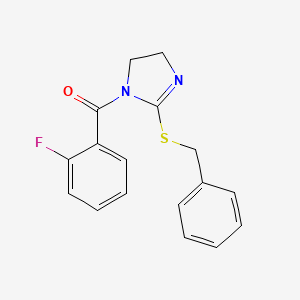
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

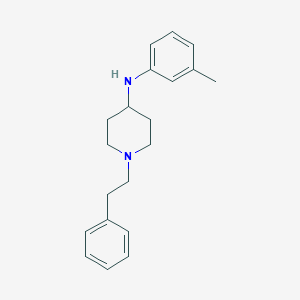
![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)
